Cas no 2229344-18-5 (4-(2-methyl-5-nitrophenyl)-1,3-thiazol-2-amine)

4-(2-Methyl-5-nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic organic compound featuring a thiazole core substituted with an amino group and a 2-methyl-5-nitrophenyl moiety. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances reactivity for further functionalization, while the thiazole scaffold contributes to potential biological activity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound’s stability and synthetic accessibility further support its utility in research and industrial applications requiring tailored heterocyclic frameworks.
4-(2-methyl-5-nitrophenyl)-1,3-thiazol-2-amine structure
2229344-18-5 structure
Product Name:4-(2-methyl-5-nitrophenyl)-1,3-thiazol-2-amine
CAS No:2229344-18-5
MF:C10H9N3O2S
MW:235.262360334396
CID:6233639
PubChem ID:165673444
Update Time:2025-09-27

4-(2-methyl-5-nitrophenyl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-methyl-5-nitrophenyl)-1,3-thiazol-2-amine
    • EN300-1793995
    • 2229344-18-5
    • Inchi: 1S/C10H9N3O2S/c1-6-2-3-7(13(14)15)4-8(6)9-5-16-10(11)12-9/h2-5H,1H3,(H2,11,12)
    • InChI Key: NRTOYHBKJIWBQV-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1C=C(C=CC=1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 235.04154771g/mol
  • Monoisotopic Mass: 235.04154771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 113Ų

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Additional information on 4-(2-methyl-5-nitrophenyl)-1,3-thiazol-2-amine

4-(2-Methyl-5-Nitrophenyl)-1,3-Thiazol-2-Amine: A Comprehensive Overview

The compound with CAS No. 2229344-18-5, known as 4-(2-methyl-5-nitrophenyl)-1,3-thiazol-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing sulfur and nitrogen atoms. The thiazole ring in this molecule is substituted at the 4-position with a methyl group and at the 5-position with a nitro group, making it a derivative of the parent thiazole structure.

Recent studies have highlighted the potential of 4-(2-methyl-5-nitrophenyl)-1,3-thiazol-2-amine as a promising candidate in drug discovery. Its unique structure endows it with interesting pharmacological properties, including anti-inflammatory and antioxidant activities. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical targets in the treatment of chronic inflammatory diseases like arthritis and cardiovascular disorders.

The synthesis of 4-(2-methyl-5-nitrophenyl)-1,3-thiazol-2-amine involves a multi-step process that typically begins with the preparation of the thiazole ring. This is followed by substitution reactions to introduce the methyl and nitro groups at specific positions on the phenyl ring. The use of microwave-assisted synthesis has been reported to significantly enhance the reaction efficiency and yield, making this compound more accessible for further research and development.

In terms of applications, 4-(2-methyl-5-nitrophenyl)-1,3-thiazol-2-amine has shown potential in the development of novel therapeutic agents. Its ability to modulate cellular signaling pathways, particularly those involving nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinases (MAPK), has been extensively studied. These findings suggest that this compound could serve as a lead molecule for designing drugs targeting inflammatory and oxidative stress-related conditions.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetic properties of 4-(2-methyl-5-nitrophenyl)-1,3-thiazol-2-amine with greater accuracy. Molecular docking studies have revealed its strong binding affinity to various drug targets, further supporting its potential as a therapeutic agent. The compound's stability under physiological conditions and its ability to penetrate cellular membranes are additional factors that make it an attractive candidate for drug development.

Despite its promising properties, further research is required to fully understand the mechanisms underlying its biological activities. Ongoing studies are focusing on optimizing its pharmacokinetic profile and evaluating its safety profile in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.

In conclusion, 4-(2-methyl-5-nitrophenyl)-1,3-thiazol-2-amine represents a valuable addition to the arsenal of bioactive molecules being explored for therapeutic purposes. Its unique chemical structure, coupled with its diverse biological activities, positions it as a key player in the development of innovative treatments for various diseases. As research continues to uncover its full potential, this compound holds great promise for advancing medical science and improving human health.

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